1,5-Bis(2,4-dinitrophenoxy)naphthalene
Description
1,5-Bis(2,4-dinitrophenoxy)naphthalene is a naphthalene derivative substituted at the 1,5-positions with 2,4-dinitrophenoxy groups.
Properties
CAS No. |
6280-62-2 |
|---|---|
Molecular Formula |
C22H12N4O10 |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
1,5-bis(2,4-dinitrophenoxy)naphthalene |
InChI |
InChI=1S/C22H12N4O10/c27-23(28)13-7-9-21(17(11-13)25(31)32)35-19-5-1-3-15-16(19)4-2-6-20(15)36-22-10-8-14(24(29)30)12-18(22)26(33)34/h1-12H |
InChI Key |
SOWLXZPSWYDXFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=C1)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis(2,4-dinitrophenoxy)naphthalene can be synthesized through a multi-step process. One common method involves the reaction of 1,5-dihydroxynaphthalene with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction typically takes place in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The solvent and reagents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis(2,4-dinitrophenoxy)naphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrazine hydrate or palladium on charcoal.
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrazine hydrate in the presence of a catalyst like palladium on charcoal.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction: 1,5-Bis(2,4-diaminophenoxy)naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Bis(2,4-dinitrophenoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescence probe for detecting specific biological molecules.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 1,5-Bis(2,4-dinitrophenoxy)naphthalene involves its interaction with specific molecular targets. For instance, when used as a fluorescence probe, the compound undergoes photoinduced electron transfer (PET) upon binding to its target, resulting in a measurable fluorescence signal. This mechanism is particularly useful for detecting hydrogen sulfide (H2S) in biological samples .
Comparison with Similar Compounds
1,5-(4,4'-Dipyridyl)naphthalene
- Structure: Features pyridyl groups at the 1,5-positions instead of dinitrophenoxy.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling of 1,5-dibromonaphthalene with 4-pyridylboronic acid .
- Properties : Pyridyl groups introduce basicity and hydrogen-bonding capability, enabling use in supramolecular chemistry. The absence of nitro groups reduces electron deficiency compared to the target compound.
- Applications : Primarily used in crystal engineering and coordination polymers due to its rigid, planar structure.
1,8-Bis(dimethylamino)naphthalene
- Structure: Dimethylamino groups at the 1,8-positions (isomerically distinct from 1,5-substitution).
- Properties: Electron-donating amino groups enhance solubility in polar solvents and basicity. The 1,8-substitution creates steric hindrance, unlike the linear 1,5-arrangement.
- Applications: Known as a "proton sponge" for its strong base character, contrasting with the electron-deficient nature of the target compound.
1,5-Naphthalene Diisocyanate (NDI)
- Structure : Isocyanate (-NCO) groups at the 1,5-positions.
- Synthesis: Derived from 1,5-diaminonaphthalene via phosgenation .
- Properties : Highly reactive isocyanate groups enable polymerization (e.g., polyurethanes). The linear 1,5-substitution pattern aligns with the target compound, but the functional groups dictate divergent applications (polymers vs. energetic materials).
1,5-Naphthalenedisulfonate Derivatives
- Structure : Sulfonate (-SO₃⁻) groups at 1,5-positions, often paired with diazonium salts (e.g., 2,4-dichlorobenzenediazonium ).
- Properties : Sulfonate groups confer high water solubility and stability. The diazonium moiety enables use as a photoactive dye intermediate .
- Contrast: Unlike the hydrophobic dinitrophenoxy groups, sulfonates enhance hydrophilicity, altering application scope (e.g., dyes vs. explosives).
1,5-Di(propan-2-yl)naphthalene
- Structure : Bulky isopropyl groups at 1,5-positions.
- Properties : Steric hindrance from isopropyl groups reduces reactivity and increases thermal stability. The electron-donating alkyl substituents contrast sharply with nitro groups.
- Applications : Likely used as a solvent or intermediate in organic synthesis, differing from the target compound’s specialized roles.
Comparative Data Table
Key Findings
- Substituent Effects: Electron-withdrawing groups (e.g., nitro, sulfonate) dominate the target compound’s properties, whereas electron-donating groups (e.g., amino, isopropyl) define analogs like 1,8-bis(dimethylamino)naphthalene and 1,5-di(isopropyl)naphthalene .
- Synthesis Routes: Suzuki coupling (for pyridyl derivatives ) vs. nucleophilic substitution (for dinitrophenoxy).
- Applications : Functional groups dictate use cases, from polymers (isocyanates ) to explosives (nitro derivatives).
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